molecular formula C20H24ClNO4 B600508 (+)-Isocorydine hydrochloride CAS No. 13552-72-2

(+)-Isocorydine hydrochloride

Cat. No.: B600508
CAS No.: 13552-72-2
M. Wt: 377.9 g/mol
InChI Key: ZWSKLEMBDRWSNZ-ZOWNYOTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isocorydine hydrochloride typically involves the extraction of isocorydine from plant sources, followed by its conversion to the hydrochloride salt. The extraction process often includes solvent extraction and chromatographic techniques to isolate the pure compound .

Industrial Production Methods: Industrial production of isocorydine hydrochloride may involve large-scale extraction from plant materials, followed by purification and conversion to the hydrochloride form. The specific conditions and reagents used can vary depending on the source plant and desired purity .

Chemical Reactions Analysis

Types of Reactions: Isocorydine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation mechanism of isocorydine involves the loss of hydrogen atoms, particularly at the C-8 position, which is highly reactive .

Common Reagents and Conditions: Common reagents used in the reactions of isocorydine hydrochloride include oxidizing agents like Fremy’s radicals. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives of isocorydine .

Comparison with Similar Compounds

Isocorydine hydrochloride is unique among aporphine alkaloids due to its diverse biological activities and potential therapeutic applications. Similar compounds include:

Compared to these compounds, isocorydine hydrochloride stands out for its strong antitumor effects and ability to target drug-resistant cancer cells .

Properties

IUPAC Name

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.ClH/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18;/h5-6,10,13,22H,7-9H2,1-4H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSKLEMBDRWSNZ-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929035
Record name (+)-Isocorydine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13552-72-2
Record name Isocorydine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13552-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Isocorydine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13552-72-2
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Q & A

Q1: What is the mechanism of action of (+)-Isocorydine hydrochloride on cardiac function?

A1: this compound exhibits anti-arrhythmic effects through multiple mechanisms. Studies show that it can counteract arrhythmias induced by various agents like barium chloride, aconitine, and calcium chloride in rats []. It also effectively abolished chloroform and adrenaline-induced arrhythmias in rabbits []. These effects are likely mediated through a combination of actions, including:

  • Prolongation of the myocardial functional refractory period: This effect was observed in both rats and rabbits [], suggesting a delay in the heart's ability to conduct electrical impulses and thus, preventing rapid, irregular heartbeats.
  • Reduction in myocardial excitability and automaticity: this compound was found to decrease the contractility, excitability, and automaticity induced by adrenaline in guinea pig papillary muscle []. This suggests a dampening effect on the heart's response to stimulation, potentially contributing to its anti-arrhythmic properties.
  • Calcium channel blocking activity: Although considered weaker compared to its other effects, this compound showed some calcium antagonistic effects in guinea pig papillary muscle, indicated by prolonged functional refractory periods []. This suggests a potential role in regulating calcium influx into cardiac cells, further contributing to its anti-arrhythmic action.

Q2: How does this compound interact with the mouse vas deferens?

A2: this compound exerts a biphasic effect on the mouse vas deferens, with both stimulatory and inhibitory actions depending on the concentration []:

  • Enhancement of twitch response: At lower concentrations (53-212 μM), this compound enhances the twitch response to electrical field stimulation in the mouse vas deferens, suggesting an increase in muscle contractility []. This effect appears to be independent of alpha-2 adrenergic receptor antagonism, as it was not affected by yohimbine [].
  • Inhibition of twitch response: At higher concentrations (424 μM), this compound inhibits the twitch response [], indicating a suppression of muscle contraction at these levels.
  • Inhibition of norepinephrine and KCl-induced contractions: this compound inhibits both phasic and tonic contractions induced by norepinephrine and potassium chloride in the vas deferens [], highlighting a potential role in modulating smooth muscle contraction in response to various stimuli.

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